molecular formula C8H12N2OS B7863301 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide

2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide

Cat. No.: B7863301
M. Wt: 184.26 g/mol
InChI Key: KGNDSBSDJGSNOW-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a thiophene ring, a heterocycle known for its prevalence in bioactive molecules, which is linked to a methylacetamide backbone via a methylene spacer. The structure incorporates both hydrogen bond donor and acceptor sites, making it a valuable intermediate for the synthesis of more complex chemical entities. Researchers utilize this compound primarily as a versatile building block in the development of novel pharmacologically active agents. Its molecular framework is particularly relevant in the design and exploration of compounds that target the central nervous system. The mechanism of action for this specific molecule is not fully characterized, as it often serves as a precursor; its biological activity is typically investigated once incorporated into larger compound libraries or final target molecules. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use in humans.

Properties

IUPAC Name

2-amino-N-methyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-10(8(11)4-9)5-7-2-3-12-6-7/h2-3,6H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNDSBSDJGSNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Thiophene Containing Acetamides in Medicinal Chemistry Research

Thiophene-containing acetamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiophene (B33073) ring, a sulfur-containing heterocycle, is considered a "privileged" structure in drug design. nih.govnih.gov This means that the thiophene scaffold is a recurring motif in a variety of bioactive compounds, suggesting its favorable properties for interacting with biological targets. When combined with an acetamide (B32628) group, the resulting thiophene acetamide core can be readily modified to explore a wide range of chemical space and optimize for specific therapeutic effects.

Research into thiophene derivatives has revealed their potential across numerous therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netrsc.org The versatility of the thiophene ring allows for the introduction of various substituents, which can fine-tune the compound's electronic and steric properties, thereby influencing its biological activity. The acetamide portion of these molecules also plays a crucial role, often contributing to the molecule's solubility, stability, and ability to form key interactions with biological receptors. researchgate.net

A variety of thiophene acetamide derivatives have been synthesized and evaluated for their biological potential. For instance, compounds with different substitution patterns on the thiophene ring and the acetamide nitrogen have been explored to establish structure-activity relationships (SAR). These studies are essential for understanding how specific structural modifications impact the compound's efficacy and selectivity. The investigation of compounds like 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide fits within this broader effort to systematically explore the therapeutic potential of the thiophene acetamide scaffold.

Significance of Amide and Thiophene Moieties in Bioactive Compound Research

The amide functional group and the thiophene (B33073) ring are independently recognized for their significant contributions to the bioactivity of numerous pharmaceutical agents. Their combination within a single molecular framework, as seen in 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide, offers a powerful strategy for the design of novel drugs.

The amide bond is a fundamental structural unit in peptides, proteins, and a vast array of synthetic drugs. researchgate.net Its prevalence is due to its unique combination of properties, including its planarity, ability to act as both a hydrogen bond donor and acceptor, and its general metabolic stability. These characteristics enable amide-containing molecules to form specific and strong interactions with biological targets such as enzymes and receptors. researchgate.net In fact, it is estimated that approximately 25% of all known drugs contain at least one amide functional group. researchgate.net

The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape but different electronic properties. This makes it a valuable tool for medicinal chemists seeking to modulate the properties of a lead compound. The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, and its presence can influence the metabolic profile of a drug. mdpi.com Thiophene derivatives have been successfully developed into a range of approved drugs with diverse therapeutic applications, highlighting the importance of this heterocyclic scaffold in medicinal chemistry. nih.gov

The table below showcases several examples of bioactive compounds containing thiophene and amide moieties, illustrating the broad range of therapeutic areas where these structural motifs have proven to be effective.

Compound NameTherapeutic AreaKey Structural Features
TiclopidineAntiplateletThiophene ring fused to a tetrahydropyridine (B1245486) ring
Tiaprofenic acidAnti-inflammatoryThiophene ring with a propionic acid side chain
RaltitrexedAnticancerThiophene ring as part of a larger folic acid analog structure
OlanzapineAntipsychoticThiophene ring fused to a diazepine (B8756704) ring

Overview of Research Approaches to Novel Chemical Entity Characterization and Exploration

The characterization and exploration of a new chemical entity (NCE) like 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide involves a multidisciplinary approach that combines synthetic chemistry, analytical techniques, and biological evaluation. The goal of this process is to fully elucidate the compound's structure, purity, and physicochemical properties, as well as to assess its potential as a therapeutic agent.

The initial step in characterizing an NCE is to confirm its chemical structure and purity. This is typically achieved using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from any impurities.

Once the structure and purity have been established, a series of studies are conducted to determine the compound's physicochemical properties. These properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, include:

Solubility: The ability of the compound to dissolve in various solvents, which influences its absorption and formulation.

Permeability: The ability of the compound to cross biological membranes, a key factor in its bioavailability.

LogP: A measure of the compound's lipophilicity, which affects its distribution in the body and its ability to cross the blood-brain barrier.

The biological exploration of an NCE involves a series of in vitro and in vivo assays designed to assess its pharmacological activity and to identify its mechanism of action. This can include:

Target-based screening: Testing the compound's ability to interact with a specific biological target, such as an enzyme or receptor.

Phenotypic screening: Evaluating the compound's effect on whole cells or organisms to identify its potential therapeutic effects.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related compounds to understand how changes in the chemical structure affect the biological activity.

The data gathered from these studies are used to build a comprehensive profile of the NCE and to guide its further development as a potential drug candidate. Computational modeling and in silico approaches are also increasingly being used to predict the properties of NCEs and to guide the design of new compounds with improved therapeutic potential. mdpi.com

Below is a table summarizing the common analytical techniques used in the characterization of novel chemical entities.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Detailed structural information, including connectivity of atoms
Mass Spectrometry (MS)Molecular weight and elemental composition
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of components
X-ray CrystallographyThree-dimensional structure of the molecule in the solid state

Detailed Scientific Article on this compound Cannot Be Generated

A comprehensive and scientifically accurate article focusing solely on the chemical compound "this compound," as per the detailed structural and analytical outline provided, cannot be generated at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra are available to provide chemical shifts, coupling constants, or structural assignments.

Mass Spectrometry (MS): The fragmentation pattern and exact mass measurements, necessary for molecular formula validation, are not documented.

Infrared (IR) Spectroscopy: Specific absorption frequencies required for the identification of functional groups have not been published.

X-ray Crystallography: There is no information on the single-crystal structure, which is essential for discussing its solid-state conformation, bond lengths, and crystal packing.

Elemental Analysis: No reported synthesis includes a comparison of theoretical and experimentally found elemental composition (C, H, N, S) to verify purity.

Chromatographic Methodologies: No literature describes the specific conditions (e.g., HPLC, LC/MS) used for the isolation and purity assessment of this compound.

Generating an article without this foundational data would involve fabricating scientific results, which would be misleading and inaccurate. To adhere to the principles of scientific integrity, the requested article cannot be written until peer-reviewed research on "this compound" becomes available.

Molecular Mechanisms of Action and Target Engagement of 2 Amino N Methyl N Thiophen 3 Ylmethyl Acetamide in Preclinical Research

Investigation of Molecular Targets and Pathways Modulated by 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide

Comprehensive searches of scientific databases and research publications did not yield specific studies investigating the direct interaction of this compound with the molecular targets and pathways outlined below. The following sections reflect the current lack of available data for this particular compound.

Enzyme Inhibition Studies: Aminoacyl-tRNA Synthetases (aaRS) in Bacterial Systems

There are currently no publicly available studies that specifically report on the inhibitory activity of this compound against bacterial aminoacyl-tRNA synthetases. Research into related compounds, such as certain 2-amino-thiophene derivatives, has explored their antimicrobial properties, but direct enzymatic inhibition data for the subject compound is not available.

Modulators of Cyclin-Dependent Kinase 2 (CDK2)

An extensive review of the literature did not reveal any research focused on the modulation of Cyclin-Dependent Kinase 2 (CDK2) by this compound. While various heterocyclic compounds are known to target CDKs, the activity of this specific thiophene (B33073) derivative has not been reported.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation

There is no available scientific literature detailing the modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) by this compound. The potential for this compound to act as an agonist, antagonist, or inverse agonist of RORγt has not been a subject of published preclinical investigation.

Interference with Specific Biosynthetic Pathways

No specific biosynthetic pathways have been identified as being directly interfered with by this compound in published research. While some thiophene-containing compounds have been investigated for their effects on metabolic processes, such studies for this particular molecule are absent from the current body of scientific literature.

Cellular Mechanism of Action Studies (In Vitro)

In vitro studies detailing the cellular mechanisms of action for this compound, particularly concerning apoptosis induction and cell cycle arrest, are not available in the public domain. While related 2-amino-thiophene derivatives have been shown to induce apoptosis in certain contexts, this activity has not been specifically demonstrated for the compound . nih.gov

Computational and Theoretical Investigations of 2 Amino N Methyl N Thiophen 3 Ylmethyl Acetamide

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and predict reactivity. nih.govscienceacademique.com

Density Functional Theory (DFT): DFT calculations can determine the optimized molecular geometry of 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide, providing precise bond lengths and angles. scienceacademique.com This optimized structure is the basis for further analysis. DFT is also employed to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. scienceacademique.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the thiophene (B33073) ring and the acetamide (B32628) group, indicating the regions most susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Properties

Parameter Description Hypothetical Value Interpretation
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV Indicates the molecule's electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV Indicates the molecule's electron-accepting capability.

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | A moderate gap suggests reasonable chemical stability. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, docking simulations could be performed against a relevant protein target to assess its potential as an inhibitor or modulator. The simulation would place the molecule into the binding site of the protein in various conformations and orientations. A scoring function would then estimate the binding affinity, often expressed as a binding energy (kcal/mol), for each pose.

The analysis of the best-scoring poses reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.netsemanticscholar.org For instance, the amino group or the carbonyl oxygen of the acetamide moiety could act as hydrogen bond donors or acceptors, respectively.

Illustrative Data Table: Molecular Docking Results with a Hypothetical Kinase Target

Parameter Value/Description
Protein Target Hypothetical Kinase (e.g., EGFR)
Binding Energy -8.5 kcal/mol
Interacting Residues MET793, LYS745, ASP855

| Key Interactions | Hydrogen bond between the amino group and the backbone carbonyl of MET793. Hydrophobic interaction between the thiophene ring and the side chain of LYS745. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the molecule and the stability of its complex with a protein. chemrxiv.org

An MD simulation of this compound, both alone in a solvent (like water) and in complex with a protein target, would reveal its conformational preferences and the stability of the docked pose. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and the protein. These simulations can confirm whether the key interactions predicted by docking are maintained over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov To develop a QSAR model for analogues of this compound, a dataset of similar compounds with known biological activities (e.g., IC50 values) against a specific target is required.

Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound in the series. nih.gov These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area). Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. semanticscholar.orgnih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the rational design of more potent analogues. nih.gov

Illustrative Data Table: Key Descriptors in a Hypothetical QSAR Model

Descriptor Type Hypothetical Contribution Interpretation
LogP Lipophilicity Positive Increased lipophilicity is correlated with higher activity.
TPSA Topological Polar Surface Area Negative Lower polar surface area is correlated with higher activity.

| nRotB | Number of Rotatable Bonds | Negative | Less conformational flexibility may be favorable for binding. |

Electrophilicity-Based Charge Transfer (ECT) Analysis and Fukui Function Studies

Fukui Functions: The Fukui function is a concept derived from DFT that helps identify the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). acs.org For this compound, Fukui function analysis could pinpoint specific atoms on the thiophene ring or acetamide group that are most likely to participate in chemical reactions. nih.gov

Electrophilicity-Based Charge Transfer (ECT): ECT analysis is used to predict the direction of charge transfer in a reaction between two molecules, such as the title compound and a biological molecule like a DNA base or an amino acid residue. nih.gov The calculation determines whether the compound will act as an electron donor or an electron acceptor in the interaction. If the ECT value is positive, charge is transferred from the interacting biological molecule to the compound, whereas a negative ECT indicates the opposite. nih.gov This provides insight into the electronic nature of the intermolecular interactions.

In Vitro Biological Activity Profiling of 2 Amino N Methyl N Thiophen 3 Ylmethyl Acetamide and Its Analogs

Antimicrobial Activity Assessments: Antibacterial and Antifungal Studies in Model Organisms

Thiophene (B33073) derivatives have demonstrated significant potential as antimicrobial agents, with various analogs exhibiting activity against a broad spectrum of bacteria and fungi. nih.govnih.govnih.gov

Antibacterial Activity: Studies on thiophene-2-carboxamide derivatives have revealed their efficacy against both Gram-positive and Gram-negative bacteria. For instance, 3-amino thiophene-2-carboxamide compounds showed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov One particular analog, a 3-amino thiophene-2-carboxamide containing a methoxy (B1213986) group (Compound 7b), demonstrated excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Its activity index compared to the standard antibiotic ampicillin (B1664943) was 86.9% against P. aeruginosa, 83.3% against S. aureus, and 82.6% against B. subtilis. nih.gov

Another study synthesized a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and tested their antimicrobial potential using the tube dilution method. nih.gov One compound in this series proved to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov Furthermore, time-kill curve assays have shown that certain thiophene derivatives have bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org

Antifungal Activity: The antifungal properties of thiophene analogs have also been well-documented. nih.govnih.gov In one study, a synthesized thiophene derivative displayed excellent antifungal activity against both Candida albicans and Aspergillus niger, with a MIC value of 0.91 µM/ml, which compared favorably to the standard drug fluconazole. nih.gov Other research has also confirmed the potential of thiophene compounds against various fungal species. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Thiophene Analogs
Compound/Analog ClassOrganismActivity MeasurementResultSource
3-Amino thiophene-2-carboxamide (7b)S. aureus (Gram +)Activity Index vs. Ampicillin83.3% nih.gov
3-Amino thiophene-2-carboxamide (7b)B. subtilis (Gram +)Activity Index vs. Ampicillin82.6% nih.gov
3-Amino thiophene-2-carboxamide (7b)P. aeruginosa (Gram -)Activity Index vs. Ampicillin86.9% nih.gov
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate (S1)S. aureus, B. subtilis, E. coli, S. typhiMIC0.81 µM/ml nih.gov
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate (S4)C. albicans, A. nigerMIC0.91 µM/ml nih.gov

Antitumor/Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268)

Thiophene derivatives are recognized for their antiproliferative effects across various cancer cell lines. nih.govnih.gov Extensive in vitro screening has identified several analogs with potent cytotoxic activity. ekb.eg

A study investigating 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[d]thiophene derivatives found that several compounds exhibited high cytotoxic activity against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460). ekb.eg The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for these compounds ranged from 0.01 to 0.08 µM, demonstrating potency greater than the standard drug doxorubicin (B1662922) in some cases. ekb.eg

Specifically for the MCF-7 breast cancer cell line, various thiophene derivatives have shown significant cytotoxic activity, with IC50 values often below 30 µmol/l. nih.gov One study found that a series of thiophene derivatives reduced the viability of MCF-7 cells, with some compounds showing a better cytotoxic effect than doxorubicin in three-dimensional cell cultures. nih.gov Another investigation of thiopyran analogs revealed a compound with an IC50 value of 4.5 μM against MCF-7 cells. nih.gov

Furthermore, research on 2-amino-3-methylcarboxylate thiophenes identified derivatives with pronounced anti-proliferative activity in the mid-nanomolar range and high tumor cell selectivity. nih.gov These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cells. nih.gov

Table 2: Antiproliferative Activity (IC50) of Thiophene Analogs in Cancer Cell Lines
Compound/Analog ClassCell LineCancer TypeIC50 Value (µM)Source
2-Amino-3-cyano-tetrahydrobenzo[d]thiophene derivativesMCF-7Breast Adenocarcinoma0.01 - 0.08 ekb.eg
2-Amino-3-cyano-tetrahydrobenzo[d]thiophene derivativesSF-268CNS Cancer0.02 - 0.08 ekb.eg
2-Amino-3-cyano-tetrahydrobenzo[d]thiophene derivativesNCI-H460Non-small Cell Lung Cancer0.02 - 0.08 ekb.eg
Thiophene derivative (SB-200)MCF-7Breast Cancer<30 nih.gov
5-Trifluoromethylpyrimidine derivative (9u)MCF-7Breast Cancer3.24 nih.gov
Thiophene carboxamide (MB-D2)MCF-7Breast Cancer~75-100 (viability reduced to 38.93%) mdpi.com

Anti-inflammatory Properties in In Vitro Systems

The anti-inflammatory potential of thiophene-based compounds is a significant area of research, with several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, featuring a thiophene ring. nih.govresearchgate.net In vitro studies have explored the mechanisms underlying these properties, primarily focusing on the inhibition of key inflammatory enzymes. nih.gov

The principal mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory response. nih.gov For example, a series of hybrid compounds containing benzothiophene (B83047) moieties were evaluated for their ability to inhibit the 5-LOX enzyme in vitro. Two compounds, in particular, showed significant inhibitory activity with IC50 values of 6.0 µM and 6.6 µM, respectively. nih.gov Another study on hybrid compounds containing benzothiophene found a derivative that exhibited higher COX-2 inhibition than the reference drug celecoxib (B62257) (IC50 of 0.67 µM vs. 1.14 µM) and potent LOX inhibition (IC50 of 2.33 µM). nih.gov

Another in vitro method used to assess anti-inflammatory activity is the inhibition of bovine serum albumin denaturation. A study of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes found that compounds with 2'-chloro and 4'-chloro substitutions showed good anti-inflammatory activity, with 65% and 61% inhibition, respectively, compared to 82% inhibition by the standard drug Ibuprofen. mjms.mk

Table 3: In Vitro Anti-inflammatory Activity of Thiophene Analogs
Compound/Analog ClassIn Vitro System/TargetActivity MeasurementResultSource
Benzothiophene-phenolic acid hybrid (Compound 2)5-LOX EnzymeIC506.0 µM nih.gov
Benzothiophene-phenolic acid hybrid (Compound 3)5-LOX EnzymeIC506.6 µM nih.gov
Benzothiophene-rhodamine hybrid (Compound 21)COX-2 EnzymeIC500.67 µM nih.gov
Benzothiophene-rhodamine hybrid (Compound 21)5-LOX EnzymeIC502.33 µM nih.gov
2-Substituted benzylidine imino thiophene (SPJ-1g)Bovine Serum Albumin Denaturation% Inhibition65% mjms.mk
2-Substituted benzylidine imino thiophene (SPJ-1b)Bovine Serum Albumin Denaturation% Inhibition61% mjms.mk

Antioxidant Activity Evaluations (e.g., ABTS Assay)

Thiophene derivatives are known to possess antioxidant properties, which have been evaluated using various in vitro assays. nih.govnih.gov The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method used to determine the radical scavenging ability of these compounds. nih.govmdpi.com

In a study of novel thiophene-2-carboxamide derivatives, the ABTS method was used to assess antioxidant potential, with L-Ascorbic acid serving as the standard. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one analog (Compound 7a) showing a 62.0% inhibition, which was comparable to the 88.44% inhibition by ascorbic acid. nih.gov The 3-hydroxy thiophene-2-carboxamide derivatives showed moderate inhibition (28.4–54.9%), while the 3-methyl versions showed the lowest activity (12.0–22.9%). nih.gov

Another study synthesized N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and evaluated its antioxidant activity using the ABTS assay, finding that the compound exhibited moderate activity. nih.gov Research on other acetamide (B32628) derivatives has also confirmed their ability to scavenge the ABTS radical. researchgate.net The antioxidant capacity of thiophene derivatives is often attributed to the electron-donating ability of the sulfur heteroatom and the presence of other functional groups, such as amino groups, which can neutralize free radicals. nih.govnih.gov

Table 4: Antioxidant Activity of Thiophene Analogs via ABTS Assay
Compound/Analog ClassAntioxidant Activity (% Inhibition)Reference Standard (% Inhibition)Source
3-Amino thiophene-2-carboxamide (7a)62.0%Ascorbic Acid (88.44%) nih.gov
3-Amino thiophene-2-carboxamide (7a-c range)46.9% - 62.0%Ascorbic Acid (88.44%) nih.gov
3-Hydroxy thiophene-2-carboxamide (3a-c range)28.4% - 54.9%Ascorbic Acid (88.44%) nih.gov
3-Methyl thiophene-2-carboxamide (5a-c range)12.0% - 22.9%Ascorbic Acid (88.44%) nih.gov
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideModerate ActivityNot specified nih.gov

Enzyme Kinetic Studies for Inhibitory Mechanisms and Potency (e.g., IC50 values)

The therapeutic potential of thiophene derivatives often stems from their ability to inhibit specific enzymes involved in disease pathways. Enzyme kinetic studies are crucial for determining their potency (typically expressed as IC50 values) and mechanism of inhibition. acs.org

In the context of cancer, thiophene derivatives have been identified as potent inhibitors of various kinases. A new series of 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. One compound from this series demonstrated a potent EGFR kinase IC50 value of 0.091 µM. nih.gov Another study on thienopyrimidine derivatives identified compounds that acted as dual inhibitors of EGFR and Dihydrofolate Reductase (DHFR), with one analog showing IC50 values of 0.143 µM and 0.159 µM for EGFR and DHFR, respectively. researchgate.net

Beyond cancer, thiophene derivatives have been investigated as inhibitors for other enzymes. Certain analogs have been identified as potent, orally bioavailable Ebola virus entry inhibitors, with activity in the micromolar range. acs.org In the field of anti-inflammatory research, as previously mentioned, thiophene compounds have shown inhibitory activity against COX and 5-LOX enzymes with IC50 values in the low micromolar range. nih.gov Additionally, some thiophene derivatives have been evaluated for urease inhibition, with all tested compounds showing IC50 values ranging from 0.11 to 0.64 µM. nih.gov

Table 5: Enzyme Inhibitory Activity of Selected Thiophene Analogs
Compound/Analog ClassEnzyme TargetDisease AreaIC50 Value (µM)Source
5-Trifluoromethylpyrimidine derivative (9u)EGFR KinaseCancer0.091 nih.gov
Thienopyrimidine derivative (21)EGFRCancer0.143 researchgate.net
Thienopyrimidine derivative (21)DHFRCancer0.159 researchgate.net
Benzothiophene-phenolic acid hybrid (2)5-LOXInflammation6.0 nih.gov
Benzothiophene-rhodamine hybrid (21)COX-2Inflammation0.67 nih.gov
Thiophene derivativesUreaseGeneral0.11 - 0.64 nih.gov

Metabolism and Biotransformation Research of 2 Amino N Methyl N Thiophen 3 Ylmethyl Acetamide in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes or Hepatocytes (Non-human)

There is no publicly available research that has investigated the in vitro metabolic stability of 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide in non-human liver microsomes or hepatocytes. Such studies are fundamental to determine the rate at which the compound is metabolized by liver enzymes. springernature.com The stability of a compound in these systems is a key indicator of its likely in vivo half-life and clearance. bienta.netnuvisan.com The process involves incubating the compound with liver fractions and monitoring its disappearance over time, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). nuvisan.com Without these foundational studies, the metabolic profile of this compound remains unknown.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 1A1 Research)

The specific enzyme systems responsible for the biotransformation of this compound have not been identified. The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of drug metabolism, responsible for the oxidative metabolism of a vast number of xenobiotics. nih.gov Research into thiophene-containing compounds suggests that they can be substrates for various CYP enzymes, sometimes leading to the formation of reactive metabolites. nih.gov However, without specific experimental data for this compound, it is impossible to determine which CYP isozymes, such as CYP1A1, or other enzyme systems might be involved in its metabolism.

Conjugation Pathways and Metabolite Derivatization

Information regarding the conjugation pathways and any subsequent derivatization of metabolites for this compound is also absent from the scientific literature. Following initial metabolism (Phase I reactions), many compounds undergo conjugation (Phase II reactions) where polar molecules are attached to facilitate excretion. nih.gov Common conjugation pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govnih.gov The absence of metabolite identification studies means that no data exists on the potential conjugated derivatives of this compound.

Applications in Chemical Biology and Drug Discovery Research

2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide as a Molecular Probe for Target Validation

The validation of a biological target is a critical step in the drug discovery pipeline, confirming its role in a disease pathway. Molecular probes, which are small molecules that selectively interact with a target, are indispensable tools in this process. While direct studies on this compound as a molecular probe are not extensively documented, the broader class of 2-aminothiophene derivatives has shown significant promise as selective inhibitors and modulators of various biological targets. nih.gov

The structural features of this compound, including the 2-aminothiophene core, a flexible N-methyl-N-thiophen-3-ylmethyl-acetamide side chain, suggest its potential to be tailored into a potent and selective molecular probe. The thiophene (B33073) ring can serve as a bioisosteric replacement for a phenyl group, often leading to improved pharmacological properties. semanticscholar.orgresearchgate.net The amino group and the acetamide (B32628) moiety provide opportunities for hydrogen bonding and other interactions with a target protein.

For instance, various 2-aminothiophene derivatives have been investigated as allosteric enhancers of the A1-adenosine receptor and as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R). semanticscholar.orgnih.gov These studies demonstrate the utility of the 2-aminothiophene scaffold in developing molecules that can probe the function of specific receptors, a key aspect of target validation. The synthesis of analogs of this compound with reporter tags, such as fluorescent dyes or biotin, could further enhance their utility as molecular probes for techniques like fluorescence microscopy and affinity purification.

Table 1: Examples of 2-Aminothiophene Derivatives as Modulators of Biological Targets

Compound ClassTargetApplication in Target Validation
Substituted 2-aminothiophenesA1-adenosine receptorAllosteric enhancers for studying receptor function. semanticscholar.orgmdpi.com
2-aminothiophene derivativesGlucagon-like peptide 1 receptor (GLP-1R)Positive allosteric modulators for validating GLP-1R as a therapeutic target for diabetes. nih.gov
2-aminothiophene carboxamidesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Inhibitors for validating VEGFR-2 in angiogenesis and cancer.

This table is illustrative and based on the activities of the broader class of 2-aminothiophene derivatives.

Lead Optimization Strategies in Drug Discovery Research Utilizing the this compound Scaffold

Once a hit compound is identified through screening, lead optimization is the process of refining its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several avenues for such optimization. Medicinal chemists can systematically modify different parts of the molecule to establish a structure-activity relationship (SAR), which guides the design of more effective drug candidates. nih.govresearchgate.net

Key optimization strategies for this scaffold could include:

Modification of the Acetamide Group: The N-methyl group can be replaced with other alkyl or aryl substituents to explore the steric and electronic requirements of the binding pocket. The acetyl group itself could be substituted with other acyl groups to modulate potency and metabolic stability.

Substitution on the Thiophene Ring: The thiophene ring can be substituted at positions 4 and 5 with various functional groups (e.g., halogens, alkyls, aryls) to enhance binding affinity and selectivity.

Alteration of the Thiophen-3-ylmethyl Linker: The length and flexibility of the linker between the thiophene ring and the acetamide nitrogen can be varied to optimize the orientation of the molecule within the target's binding site.

Bioisosteric Replacement: The thiophene ring could be replaced with other five- or six-membered heterocycles to explore different chemical space and potentially improve properties like solubility or metabolic stability. nih.govresearchgate.net

A study on 2-aminothiophene derivatives as antileishmanial agents demonstrated how systematic modifications at various positions of the scaffold led to the identification of compounds with improved activity. mdpi.com This highlights the "tunability" of the 2-aminothiophene core, a property that is highly valuable in lead optimization.

Table 2: Potential Lead Optimization Strategies for the this compound Scaffold

StrategyRationalePotential Outcome
Varying N-alkyl substituentProbe steric and electronic effects in the binding pocket.Improved potency and selectivity.
Introducing substituents on the thiophene ringEnhance binding interactions and modulate physicochemical properties.Increased affinity and improved pharmacokinetics.
Modifying the linker lengthOptimize the spatial arrangement of key functional groups.Enhanced target engagement.
Bioisosteric replacement of the thiophene ringExplore new chemical space and overcome liabilities.Novel intellectual property and improved drug-like properties. nih.govresearchgate.net

Role in the Discovery of Novel Chemical Scaffolds with Bioactivity

The 2-aminothiophene moiety is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in many biologically active compounds. nih.govresearchgate.net Its versatility allows it to serve as a starting point for the synthesis of a wide range of more complex heterocyclic systems. nih.gov Thus, this compound can be a valuable precursor in the discovery of novel chemical scaffolds with diverse biological activities.

The amino group of the 2-aminothiophene core is a key functional handle for further chemical transformations. It can participate in cyclization reactions to form fused ring systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.

For example, the reaction of 2-aminothiophenes with various electrophiles can lead to the formation of novel heterocyclic systems. The inherent reactivity of the scaffold allows for the construction of diverse molecular architectures, increasing the probability of discovering new bioactive compounds. The incorporation of the 2-aminothiophene scaffold has led to the discovery of compounds with activities ranging from antiviral to anticancer. nih.govresearchgate.net

Table 3: Examples of Bioactive Scaffolds Derived from 2-Aminothiophenes

Derived ScaffoldSynthetic PrecursorAssociated Bioactivities
Thieno[2,3-d]pyrimidines2-Aminothiophene-3-carbonitrilesAnticancer, antimicrobial, kinase inhibitors.
Thieno[3,2-b]pyridinesSubstituted 2-aminothiophenesCNS activity, enzyme inhibition.
Fused thiophene-triazole hybrids2-AminothiophenesAnticancer (PI3K inhibitors). researchgate.net

Integration into Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds to identify "hits" that modulate a specific biological target. thermofisher.com The inclusion of diverse and drug-like molecules in screening libraries is crucial for the success of HTS campaigns.

The this compound scaffold possesses physicochemical properties that make it an attractive candidate for inclusion in HTS libraries. Its molecular weight and calculated lipophilicity likely fall within the ranges defined by guidelines for drug-likeness, such as Lipinski's Rule of Five.

Furthermore, the synthetic accessibility of 2-aminothiophene derivatives allows for the creation of large and diverse libraries of related compounds. rsc.org By systematically varying the substituents on the scaffold, combinatorial libraries can be generated, providing a rich source of chemical diversity for HTS. The modular nature of the synthesis of compounds like this compound makes it well-suited for parallel synthesis techniques, which are often used to build screening libraries.

Several commercial and academic screening libraries contain a significant number of heterocyclic compounds, including thiophene derivatives, underscoring their importance in hit discovery. colorado.edustanford.edu The integration of compounds based on the this compound scaffold into these libraries would increase the chemical space explored in HTS campaigns and enhance the probability of identifying novel starting points for drug discovery programs.

Future Research Directions and Challenges in 2 Amino N Methyl N Thiophen 3 Ylmethyl Acetamide Research

Exploration of Undiscovered Biological Activities and Target Spaces

A significant opportunity in the study of 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide lies in the comprehensive screening for novel biological activities. The thiophene (B33073) nucleus is a well-established pharmacophore present in a variety of approved drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antipsychotic agents. acs.orgnih.gov Therefore, a primary research objective should be to subject this compound to a broad array of biological assays to identify its potential therapeutic applications.

Future investigations should focus on:

Broad-Spectrum Antineoplastic Screening: Thiophene derivatives have shown promise as anticancer agents. acs.orgnih.gov It would be prudent to evaluate the cytotoxicity of this compound against a diverse panel of cancer cell lines, representing various tumor types.

Anti-inflammatory and Analgesic Potential: Given that some thiophene-based compounds exhibit anti-inflammatory properties, exploring the inhibitory effects of this molecule on key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes would be a logical step. nih.gov

Antimicrobial and Antiviral Assays: The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Screening this compound against a range of bacterial and fungal strains, as well as various viruses, could reveal previously unknown therapeutic utility. acs.org

Neurological and Psychiatric Disorders: The structural motifs within this compound may lend themselves to interactions with central nervous system (CNS) targets. Investigating its potential as an anticonvulsant, antidepressant, or antipsychotic agent could open new avenues for research.

A significant challenge in this exploratory phase will be the initial synthesis of sufficient quantities of the compound for extensive screening. Furthermore, identifying the specific molecular targets and mechanisms of action for any observed biological activity will require sophisticated biochemical and cellular assays.

Development of Advanced Synthetic Methodologies for Diversification

The ability to generate a library of analogues based on the this compound scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. While classical methods for thiophene synthesis, such as the Gewald reaction, are well-established, future research should focus on developing more efficient, versatile, and environmentally friendly synthetic routes. sciforum.nettubitak.gov.tr

Key areas for development include:

Combinatorial Chemistry Approaches: The use of high-throughput parallel synthesis techniques could rapidly generate a diverse library of derivatives. This would involve modifying the substituents on the thiophene ring, the acetamide (B32628) moiety, and the N-methyl group.

Green Chemistry Principles: The development of synthetic protocols that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency is a critical goal. This could involve the use of microwave-assisted synthesis or catalytic methods. sciforum.net

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, which can be highly efficient for generating diverse libraries of thiophene derivatives. nih.gov

The primary challenge in this area will be the development of regioselective and stereoselective synthetic methods to control the precise three-dimensional arrangement of atoms in the final products, which is often critical for biological activity.

Refinement of Computational Models for Enhanced Predictive Power

In silico methods are indispensable tools in modern drug discovery, offering the potential to predict the biological activity, pharmacokinetic properties, and toxicity of novel compounds before their synthesis. For this compound and its future analogues, the refinement of computational models will be paramount.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of thiophene derivatives with their biological activities, QSAR models can be developed to predict the potency of new analogues. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding interactions between the thiophene compounds and their biological targets at the atomic level. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational models that can accurately predict the ADMET properties of new compounds are essential for identifying candidates with favorable drug-like properties early in the discovery process.

A significant challenge will be the development of highly accurate and validated computational models. This requires large datasets of high-quality experimental data for training and testing the models. For a relatively unexplored compound like this compound, the initial lack of such data will be a hurdle.

Design of Next-Generation Analogues with Improved Potency and Selectivity

The ultimate goal of medicinal chemistry research on this compound will be the design and synthesis of next-generation analogues with superior therapeutic profiles. This will involve a synergistic interplay between synthetic chemistry, biological evaluation, and computational modeling.

Key strategies for designing improved analogues include:

Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov

Structure-Based Drug Design: Once the three-dimensional structure of the biological target is known, this information can be used to design molecules that fit precisely into the active site, leading to high potency and selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them together to create more potent lead compounds.

A major challenge in this endeavor will be to achieve a balance between potency, selectivity, and drug-like properties. Often, modifications that improve potency can have detrimental effects on other properties, such as solubility or metabolic stability. The iterative process of design, synthesis, and testing will be essential to navigate these complexities and develop clinically viable drug candidates.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide?

The synthesis typically involves coupling reactions between thiophene derivatives and acetamide precursors. For example, 2-chloro-N-phenylacetamide analogs can undergo nucleophilic substitution with sodium azide under reflux in a toluene/water mixture, followed by reduction to generate the amino group . Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane (DCM) with triethylamine as a base are effective for forming acetamide bonds, as seen in structurally similar thiophene-containing compounds . Reaction progress is monitored via TLC (hexane:ethyl acetate 9:1), followed by purification via crystallization or column chromatography.

Q. How can spectroscopic and chromatographic methods validate the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene protons (δ 6.5–7.5 ppm) and methyl groups in the acetamide moiety (δ 2.0–3.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are structural ambiguities resolved?

Crystallization difficulties often stem from conformational flexibility in the thiophene and methyl groups. Slow evaporation from methanol/acetone mixtures (1:1) can yield suitable single crystals . Structural refinement via SHELXL (e.g., resolving torsional angles between thiophene and acetamide planes) is critical . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice and are analyzed using Mercury CSD 2.0 to visualize packing motifs .

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. For example, NMR may indicate free rotation of the methyl group, while X-ray diffraction reveals a fixed conformation. Cross-validation using DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental spectra resolves such conflicts. Additionally, variable-temperature NMR experiments can probe energy barriers for conformational changes .

Q. What methodologies are employed to study the reaction mechanism of its synthesis?

  • Isotopic Labeling: 15N^{15}N-labeling of the amino group tracks incorporation efficiency during azide reduction steps .
  • Kinetic Studies: Monitoring reaction rates under varying temperatures and reagent concentrations identifies rate-determining steps (e.g., nucleophilic substitution vs. coupling).
  • Computational Chemistry: Density Functional Theory (DFT) models transition states and intermediates, particularly for stereoselective steps involving thiophene substituents .

Q. How can the compound’s stability under varying experimental conditions (pH, temperature) be systematically evaluated?

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions. Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., hydrolysis of the acetamide bond) .
  • Long-Term Stability: Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor purity changes monthly using HPLC and track crystallinity via powder X-ray diffraction (PXRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.